N-beta-Hydroxyethyl-3,5-diisopropylsalicylamide
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Overview
Description
N-(2-Hydroxyethyl)-3,5-diisopropylsalicylamide is a chemical compound that belongs to the class of salicylamides It is characterized by the presence of a hydroxyethyl group and two isopropyl groups attached to the salicylamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-3,5-diisopropylsalicylamide typically involves the reaction of 3,5-diisopropylsalicylic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:
[ \text{3,5-diisopropylsalicylic acid} + \text{ethanolamine} \rightarrow \text{N-(2-Hydroxyethyl)-3,5-diisopropylsalicylamide} + \text{water} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the final product in high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-3,5-diisopropylsalicylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-3,5-diisopropylsalicylamide.
Reduction: Formation of N-(2-aminoethyl)-3,5-diisopropylsalicylamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-Hydroxyethyl)-3,5-diisopropylsalicylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-3,5-diisopropylsalicylamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)oleamide
- N-(2-Hydroxyethyl)piperazine
- N-(2-Hydroxyethyl)succinimide
Uniqueness
N-(2-Hydroxyethyl)-3,5-diisopropylsalicylamide is unique due to the presence of the 3,5-diisopropyl groups, which can influence its chemical properties and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
63992-46-1 |
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Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-hydroxy-N-(2-hydroxyethyl)-3,5-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C15H23NO3/c1-9(2)11-7-12(10(3)4)14(18)13(8-11)15(19)16-5-6-17/h7-10,17-18H,5-6H2,1-4H3,(H,16,19) |
InChI Key |
ICFXSIAFGXAWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)NCCO)O)C(C)C |
Origin of Product |
United States |
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